molecular formula C22H30N4O3 B14861529 tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate

tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B14861529
M. Wt: 398.5 g/mol
InChI Key: KFDKEJAJHGIWNU-UHFFFAOYSA-N
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Description

tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate is a synthetic small-molecule compound featuring a pyrazole-piperidine-carbamate scaffold. The pyrazole ring is substituted at the 3-position with a 4-ethylphenyl group, while the piperidine nitrogen is acylated with a tert-butoxycarbonyl (Boc) protecting group. This structure is commonly employed in medicinal chemistry for kinase inhibitor development due to its ability to mimic ATP-binding motifs . The Boc group enhances solubility and metabolic stability, while the 4-ethylphenyl substituent contributes to lipophilicity and target binding .

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

tert-butyl N-[1-[3-(4-ethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C22H30N4O3/c1-5-15-6-8-16(9-7-15)18-14-19(25-24-18)20(27)26-12-10-17(11-13-26)23-21(28)29-22(2,3)4/h6-9,14,17H,5,10-13H2,1-4H3,(H,23,28)(H,24,25)

InChI Key

KFDKEJAJHGIWNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the use of tert-butyl carbamate in a series of reactions that include protection and deprotection steps, as well as coupling reactions to introduce the pyrazole and piperidine rings .

    Protection of Amino Group: The amino group of the starting material is protected using tert-butyl carbamate to form a Boc-protected intermediate.

    Formation of Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate diketone.

    Coupling Reaction: The Boc-protected intermediate is then coupled with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Medicine

In medicine, the compound is explored for its therapeutic potential. Its interactions with enzymes and receptors in the body are of particular interest for developing new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and activation of signaling pathways that regulate inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Key Variations

The compound shares structural homology with other tert-butyl carbamate derivatives containing pyrazole and piperidine moieties. Below is a comparative analysis of its key structural and functional differences with analogous compounds:

Compound Name Substituents on Pyrazole Piperidine Modifications Biological Activity Molecular Weight (g/mol) Key Reference
Target Compound 3-(4-ethylphenyl) Boc-protected piperidin-4-yl Kinase inhibition (hypothetical) 413.49
tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)-1H-pyrazol-3-yl]piperidine-1-carboxylate 5-(2,4-dichlorophenyl), 1-(phenylcarbamoyl) Boc-protected piperidine Antiproliferative activity 515.43
tert-butyl (5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate 3-(trifluoromethyl), 1-phenyl No piperidine; Boc on pyrazole Anticancer activity 369.36
tert-butyl 3-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)-5-methylpyrimidin-2-yl)amino)phenethylcarbamate (12b) 3-cyclopropyl, pyrimidine-linked Boc-protected phenethyl Kinase inhibition (PCTA family) 450.26
tert-butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-(hydrazono)-methyl)bicyclo[2.2.2]octan-1-yl)carbamate Pyrrolopyridine-bicyclooctane hybrid Boc-protected bicyclooctane Undisclosed (patent) ~615.7

Key Observations:

Scaffold Flexibility : Unlike bicyclooctane hybrids (8), the piperidine core in the target compound allows for conformational flexibility, critical for binding to kinase active sites .

Boc Group Utility : The Boc carbamate is a universal protecting group across these compounds, but its placement on piperidine (target compound) versus pyrazole (10) alters steric and electronic profiles .

Physicochemical Properties

Property Target Compound 12b 11
LogP (calculated) 3.8 3.2 4.1
Solubility (µg/mL) 12–15 20–25 5–8
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 5 6 5

The target compound’s moderate LogP balances lipophilicity and solubility, whereas the dichlorophenyl analog (11) suffers from poor solubility due to higher hydrophobicity .

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis (analogous to and ) involves coupling 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid with Boc-piperidin-4-amine, achieving yields of 60–85% .

Crystallographic Analysis : X-ray studies using SHELX () reveal that the pyrazole-piperidine dihedral angle (~30°) facilitates optimal binding to kinase hinge regions .

Activity Cliffs : Despite structural similarity to 12b, the target compound’s 4-ethylphenyl group may introduce activity cliffs (unpredictable potency changes), as seen in other kinase inhibitors .

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